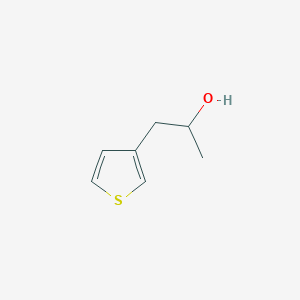

1-(Thiophen-3-yl)propan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-3-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6,8H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNKFBAAGCSCIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Thiophen 3 Yl Propan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 1-(Thiophen-3-yl)propan-2-ol, both proton (¹H) and carbon-13 (¹³C) NMR analyses are indispensable.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides a characteristic fingerprint of its proton environments. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the electronegativity of adjacent atoms and the aromaticity of the thiophene (B33073) ring.

A detailed analysis of the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the thiophene ring, the propanol (B110389) side chain, and the hydroxyl group. The protons on the thiophene ring typically appear in the aromatic region of the spectrum, generally between δ 6.0 and 9.5 ppm. pdx.edu The specific chemical shifts and coupling patterns of these protons are diagnostic of the 3-substitution pattern on the thiophene ring.

The protons of the propan-2-ol side chain give rise to characteristic signals in the aliphatic region of the spectrum. The methyl group (CH₃) protons typically appear as a doublet, while the methine proton (CH) adjacent to the hydroxyl group appears as a multiplet. The methylene (B1212753) protons (CH₂) adjacent to the thiophene ring also exhibit a distinct multiplet pattern due to coupling with the neighboring methine proton. The hydroxyl proton (OH) signal can vary in its chemical shift and may appear as a broad singlet, with its position being dependent on factors such as solvent and concentration. pdx.edudocbrown.info

| Proton Assignment | Typical Chemical Shift Range (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene-H2 | ~7.2-7.4 | dd |

| Thiophene-H4 | ~7.0-7.2 | dd |

| Thiophene-H5 | ~7.3-7.5 | dd |

| CH₂ | ~2.8-3.0 | m |

| CH | ~4.0-4.2 | m |

| CH₃ | ~1.2-1.4 | d |

| OH | Variable | s (broad) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, detailing the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The carbon atoms of the thiophene ring resonate in the downfield region of the spectrum, typically between δ 120 and 150 ppm, which is characteristic of aromatic carbons. oregonstate.edu The carbon atom attached to the sulfur (C2 and C5) and the carbon atom at the point of substitution (C3) will have distinct chemical shifts. The carbon atoms of the propan-2-ol side chain appear in the upfield region. The carbon bearing the hydroxyl group (CH-OH) is typically found in the range of δ 60-80 ppm, while the methylene (CH₂) and methyl (CH₃) carbons appear at higher field strengths. oregonstate.edu

| Carbon Assignment | Typical Chemical Shift Range (δ, ppm) |

|---|---|

| Thiophene-C2 | ~125-130 |

| Thiophene-C3 | ~140-145 |

| Thiophene-C4 | ~120-125 |

| Thiophene-C5 | ~128-132 |

| CH₂ | ~40-45 |

| CH | ~65-70 |

| CH₃ | ~20-25 |

Note: The chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS) at δ 0.0 ppm. docbrown.info

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to elucidate the connectivity and stereochemistry of this compound and its derivatives, advanced 2D NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental.

COSY experiments establish correlations between coupled protons, allowing for the mapping of the spin systems within the molecule. This is particularly useful for confirming the connectivity of the protons in the propanol side chain.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity between the thiophene ring and the propanol side chain.

For chiral molecules like this compound, specialized NMR techniques, such as the use of chiral solvating agents or derivatization with chiral reagents, can be used to determine the enantiomeric purity and absolute configuration.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a unique "molecular fingerprint" based on the vibrational modes of the molecule's functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the thiophene ring and the aliphatic side chain are observed in the 3100-2850 cm⁻¹ region. The C=C stretching vibrations of the thiophene ring typically appear in the 1600-1400 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol is usually found in the 1150-1050 cm⁻¹ region. The C-S stretching vibration of the thiophene ring can be observed in the fingerprint region, typically around 850-600 cm⁻¹. iosrjournals.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| O-H Stretch (H-bonded) | 3600 - 3200 (broad) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C Stretch (Thiophene) | 1600 - 1400 |

| C-O Stretch (Secondary Alcohol) | 1150 - 1050 |

| C-S Stretch (Thiophene) | 850 - 600 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, as the selection rules for Raman scattering are different from those for IR absorption. Vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

In the FT-Raman spectrum of this compound, the symmetric vibrations of the thiophene ring are often prominent. The C=C and C-S stretching modes of the thiophene ring give rise to characteristic Raman bands. The C-H stretching vibrations of both the aromatic ring and the aliphatic side chain are also readily observed. The O-H stretching vibration is typically a weak band in the Raman spectrum.

The combination of FT-IR and FT-Raman data provides a more complete vibrational analysis of the molecule, aiding in its definitive identification and structural characterization. nih.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. This information is crucial for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₇H₁₀OS), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Predicted Fragmentation Pathways:

Alpha-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orgjove.com For this compound, this would involve the loss of a methyl radical (•CH₃) to form a resonance-stabilized cation with a mass-to-charge ratio (m/z) of 127.1, or the loss of the thiophen-3-ylmethyl radical (•C₅H₅S) to form the [CH₃CHOH]⁺ ion at m/z 45.0.

Dehydration: Alcohols can undergo dehydration, leading to the loss of a water molecule (H₂O). libretexts.orgjove.com This would result in a fragment ion with a mass 18 units less than the molecular ion.

Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation. A characteristic fragment of the thiophene ring is the thiopyrylium (B1249539) ion at m/z 97.1. Cleavage of the propanol side chain would likely lead to the formation of a prominent ion corresponding to the thiophen-3-ylmethyl cation at m/z 97.1.

Interactive Data Table: Predicted HRMS Fragmentation of this compound

| Predicted Fragment Ion | Molecular Formula | Predicted m/z | Fragmentation Pathway |

| [C₇H₁₀OS]⁺ | C₇H₁₀OS | 142.0452 | Molecular Ion |

| [C₆H₇OS]⁺ | C₆H₇OS | 127.0218 | α-cleavage (loss of •CH₃) |

| [C₅H₅S]⁺ | C₅H₅S | 97.0115 | Cleavage of the C-C bond adjacent to the ring |

| [C₂H₅O]⁺ | C₂H₅O | 45.0334 | α-cleavage (loss of •C₅H₅S) |

| [C₇H₈S]⁺• | C₇H₈S | 124.0347 | Dehydration (loss of H₂O) |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectral Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the π-electrons of the thiophene ring are primarily responsible for the observed absorption bands.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the thiophene chromophore. Thiophene and its simple alkyl derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* transitions. nih.govresearchgate.netrsc.org The presence of the propan-2-ol substituent on the 3-position of the thiophene ring is expected to have a minor effect on the position of the main absorption band compared to unsubstituted thiophene. Studies on poly(3-alkylthiophenes) show that the length of the alkyl side chain can influence the electronic properties, but for a short chain like in this compound, this effect is likely minimal. acs.orgnih.gov

Expected Spectral Features:

A strong absorption band is anticipated in the range of 230-240 nm, which is characteristic of the π → π* transition in the thiophene ring. diva-portal.orgunizar.es

The molar absorptivity (ε) for this transition is expected to be in the range of 4,000-8,000 L·mol⁻¹·cm⁻¹.

Interactive Data Table: Typical UV-Vis Absorption Data for 3-Substituted Thiophenes

| Compound Type | Typical λmax (nm) | Typical Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Thiophene | ~231 | ~7,500 | π → π |

| 3-Alkylthiophenes | ~235 | ~4,000-8,000 | π → π |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, oxygen, and sulfur should align with the theoretical values calculated from its molecular formula, C₇H₁₀OS. This analysis is crucial for confirming the empirical and molecular formula of a synthesized compound. davidson.edu

The theoretical elemental composition can be calculated using the atomic masses of the elements. davidson.edu

Theoretical Elemental Composition of C₇H₁₀OS:

Carbon (C): (7 * 12.011) / 142.24 * 100% = 59.09%

Hydrogen (H): (10 * 1.008) / 142.24 * 100% = 7.09%

Oxygen (O): (1 * 15.999) / 142.24 * 100% = 11.25%

Sulfur (S): (1 * 32.06) / 142.24 * 100% = 22.54%

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 59.09 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 7.09 |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.25 |

| Sulfur | S | 32.06 | 1 | 32.06 | 22.54 |

| Total | 142.216 | 100.00 |

Mechanistic Investigations of Reactions Involving 1 Thiophen 3 Yl Propan 2 Ol and Its Analogs

Elucidation of Reaction Pathways and Transition States

The reactions of 1-(thiophen-3-yl)propan-2-ol and its derivatives can proceed through various pathways, largely dictated by the reagents and conditions employed. Electrophilic aromatic substitution is a characteristic reaction for thiophene (B33073) rings, which are generally more reactive than benzene. The sulfur atom's lone pairs contribute to the aromatic system, activating the ring towards substitution.

In transformations involving the propanol (B110389) side chain, reaction pathways often involve the hydroxyl group. For instance, oxidation of the secondary alcohol can lead to the corresponding ketone, 1-(thiophen-3-yl)propan-2-one. Mechanistically, this can proceed via pathways such as hydride abstraction or the formation of a chromate (B82759) ester intermediate when using chromium-based reagents.

In reactions like the arylation of the thiophene ring, a Heck-type pathway has been proposed for similar heteroarenes. acs.org This suggests a catalytic cycle that may involve oxidative addition, migratory insertion, and reductive elimination steps. Computational studies on related systems help in elucidating the transition state energies for such pathways, providing insight into the regioselectivity of the reaction. For instance, the C-H arylation of thiophenes can be directed to specific positions based on the stability of the intermediate palladacycle.

Understanding Stereochemical Control and Enantioselectivity Mechanisms

The chiral center at the C-2 position of the propanol side chain in this compound makes stereochemical control a critical aspect of its chemistry. Enantioselective synthesis and reactions are paramount, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired therapeutic effect.

One key strategy for achieving high enantioselectivity is through enzymatic catalysis. Carbonyl reductases, for example, can reduce the prochiral ketone, 1-(thiophen-3-yl)propan-2-one, to the corresponding alcohol with high enantiomeric excess. The mechanism of these enzymes involves the stereospecific transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon. The substrate is held in a well-defined orientation within the enzyme's active site, ensuring the hydride attacks from a specific face of the carbonyl, thus leading to the formation of a single enantiomer. For example, reductases from Rhodosporidium toruloides have been successfully used for the synthesis of chiral alcohols from their corresponding ketones. researchgate.net

Asymmetric hydrogenation using chiral metal catalysts is another powerful method. Catalytic systems often employ chiral ligands that coordinate to a metal center (e.g., ruthenium, rhodium, palladium). The mechanism involves the formation of a chiral catalyst-substrate complex, where the facial selectivity of the hydrogenation is directed by the steric and electronic properties of the chiral ligand.

| Catalytic System | Substrate | Product | Enantiomeric Excess (ee %) |

| Carbonyl Reductase (RtSCR9) | 1-(Thiophen-2-yl)-3-(dimethylamino)propan-1-one | (S)-1-(Thiophen-2-yl)-3-(dimethylamino)propan-1-ol | >99% researchgate.net |

| Ru-BINAP | Aryl Ketones | Chiral Secondary Alcohols | Up to 99% |

| Pd-complex | α-Acyloxy-1-arylethanones | Chiral α-Acyloxy-1-arylethanols | High |

Kinetic and Thermodynamic Aspects of Thiophene-Propanol Transformations

Kinetic and thermodynamic studies are essential for optimizing reaction conditions and understanding the underlying mechanisms of transformations involving thiophene-propanols. For instance, in catalytic C-H activation reactions, kinetic isotope effect (KIE) studies can help determine whether C-H bond cleavage is the rate-determining step. A significant KIE value (kH/kD > 2) typically indicates that the C-H bond is broken in the slowest step of the reaction. Preliminary mechanistic studies on the β-arylation of thiophenes have provided experimental kinetic evidence supporting a Heck-type reaction pathway. acs.org

Thermodynamic considerations govern the position of equilibrium and the relative stability of intermediates and products. In cyclization reactions, the formation of five- or six-membered rings is generally favored due to lower ring strain. The thermodynamics of a reaction can be influenced by factors such as temperature, pressure, and the solvent used. For instance, the Paal–Knorr synthesis, a related reaction for furan (B31954) ring formation, is driven by the formation of a stable aromatic ring. mdpi.com

Influence of Catalytic Systems on Reaction Mechanisms

Catalytic systems play a pivotal role in directing the mechanism of reactions involving this compound and its analogs. The choice of catalyst can influence selectivity, reaction rate, and even the reaction pathway itself.

In cross-coupling reactions, such as the arylation of the thiophene ring, palladium catalysts are commonly used. The ligand coordinated to the palladium center significantly impacts the catalyst's activity and selectivity. For example, bulky electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can enhance the rate of oxidative addition and reductive elimination. The use of [Pd(NHC)(cinnamyl)Cl] pre-catalysts has been shown to be effective in the direct arylation of heterocycles at low catalyst loadings. acs.org

In oxidative dehydrogenation reactions of related alkanes, the nature of the catalyst determines the reaction mechanism. For instance, vanadium-based catalysts and hexagonal boron nitride (h-BN) catalysts operate through different mechanisms in the oxidative dehydrogenation of propane. nih.gov While V-based catalysts tend to favor deep oxidation to COx, h-BN catalysts show higher selectivity towards olefins. nih.gov This highlights how the catalyst material can fundamentally alter the reaction pathways.

| Catalyst | Reaction Type | Effect on Mechanism |

| Palladium with NHC ligands | C-H Arylation | Promotes Heck-type pathway, allows for lower catalyst loadings. acs.org |

| Carbonyl Reductases | Ketone Reduction | Enables high enantioselectivity through a stereospecific hydride transfer mechanism. researchgate.net |

| Hexagonal Boron Nitride | Oxidative Dehydrogenation | Favors oxidative coupling of methyl radicals, leading to higher selectivity for C2 products. nih.gov |

Mechanistic Studies of Amine Exchange and Cyclization Reactions for Derivatives

Derivatives of this compound, such as the corresponding amine 1-(thiophen-3-yl)propan-2-amine, can undergo a variety of mechanistically interesting reactions. Amine exchange reactions, for instance, can proceed through nucleophilic substitution pathways.

Cyclization reactions of derivatives are important for the synthesis of polycyclic systems containing the thiophene moiety. For example, the reaction of an ortho-functionalized thiophene derivative can lead to the formation of a new fused ring. The mechanism of such cyclizations often involves an intramolecular nucleophilic attack followed by a dehydration or elimination step. The formation of a furan ring in a related system proceeds through the cyclization of a di(het)aryl-substituted 2-ene-1,4,7-trione, which is related to the Paal-Knorr synthesis. mdpi.com The formation of the intermediate in this case is driven by the presence of an electron-withdrawing group that facilitates enolization and subsequent nucleophilic attack. mdpi.com

Theoretical and Computational Chemistry Studies of 1 Thiophen 3 Yl Propan 2 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By approximating the electron density, DFT can accurately calculate the molecule's energy and forces, allowing for the determination of key structural parameters.

For 1-(Thiophen-3-yl)propan-2-ol, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield precise values for bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric interactions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT) This table is illustrative and based on general values for similar structures, as specific data for the target molecule is not available.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-S (Thiophene) | ~1.73 Å |

| C=C (Thiophene) | ~1.37 Å | |

| C-C (Thiophene) | ~1.42 Å | |

| C-O (Alcohol) | ~1.43 Å | |

| O-H (Alcohol) | ~0.96 Å | |

| Bond Angle | C-S-C (Thiophene) | ~92.2° |

| C-C-O (Alcohol) | ~109.5° |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.govnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net This energy gap is also fundamental in predicting the electronic absorption spectra of a molecule. schrodinger.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes. Actual values would be obtained from quantum chemical calculations.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -0.8 eV |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. uni.lu It is used to study intramolecular interactions, such as hyperconjugation, which involves charge delocalization from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. asianrepo.org

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. wolfram.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

Typically, red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas indicate regions of low electron density and positive electrostatic potential, prone to nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potential. The MEP map for this compound would highlight the electronegative oxygen atom of the hydroxyl group as a red region and the hydrogen of the hydroxyl group as a blue region, identifying them as sites for electrophilic and nucleophilic interactions, respectively.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for structure verification and analysis. Techniques like DFT can be used to calculate the theoretical vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C).

These predicted spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values are often accounted for by using scaling factors to correct for approximations in the theoretical model and environmental effects. nih.gov

Computational Assessment of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, such as in optical switching and data storage. nih.gov Computational chemistry allows for the prediction of NLO properties of molecules.

Key NLO parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov Molecules with significant charge transfer characteristics, often found in donor-π-acceptor systems, tend to exhibit large hyperpolarizability values and thus possess strong NLO responses. nih.gov A computational study of this compound would involve calculating these parameters to assess its potential as an NLO material. A small HOMO-LUMO gap is often associated with higher polarizability and hyperpolarizability. nih.gov

In Silico Studies of Chiral Recognition and Catalyst-Substrate Interactions

Theoretical and computational chemistry provides powerful tools to investigate the nuanced interactions that govern chiral recognition and catalysis at the molecular level. For this compound, in silico studies, including molecular docking, Density Functional Theory (DFT), and molecular dynamics (MD) simulations, offer a window into the mechanisms behind its enantioselective interactions with chiral selectors, catalysts, and biological systems. While direct computational studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on analogous structures, such as other chiral secondary alcohols containing aromatic or heteroaromatic moieties.

These computational approaches are crucial for understanding the subtle differences in energy and conformation that dictate stereoselectivity. By modeling the interactions between the (R)- and (S)-enantiomers of a substrate and a chiral catalyst or receptor, researchers can predict which enantiomer will react faster or bind more strongly. Key factors that are often analyzed include hydrogen bonding, steric hindrance, and π-π stacking interactions between the thiophene (B33073) ring and the catalyst or selector.

For instance, DFT calculations have been successfully employed to study the chiral recognition in the dimers of thenyl alcohol, a structurally related thiophene-containing alcohol. rsc.org These studies reveal that while a primary O-H···O hydrogen bond is the main stabilizing force, secondary interactions involving the thiophene ring's π-system contribute to the specific geometry and relative stability of homochiral versus heterochiral dimers. rsc.org Such calculations can elucidate the slight energetic preferences, often on the order of just 1-2 kJ mol⁻¹, that can lead to significant enantiomeric excess in a chemical reaction. rsc.org

Molecular docking is another powerful technique, particularly for studying the interaction of chiral molecules with the active sites of enzymes, such as lipases, which are commonly used for the kinetic resolution of secondary alcohols. researchgate.netjocpr.com In these simulations, the substrate is computationally placed into the enzyme's binding pocket in various orientations to find the most stable binding mode. The binding energy for each enantiomer is then calculated. A significant difference in binding energy between the (R)- and (S)-enantiomers suggests that the enzyme will exhibit high enantioselectivity. These models can pinpoint specific amino acid residues that are critical for chiral discrimination through hydrogen bonding with the alcohol's hydroxyl group or hydrophobic interactions with the thiophene ring and propyl chain.

The insights gained from these computational models are instrumental in the rational design of new catalysts and the optimization of reaction conditions for enantioselective synthesis. By understanding the specific non-covalent interactions that control chiral recognition, scientists can modify catalyst structures to enhance these interactions and achieve higher levels of stereocontrol.

Detailed Research Findings from Analogous Systems

Computational studies on systems analogous to this compound highlight the specific interactions that govern enantioselectivity. For example, in the enzymatic resolution of secondary alcohols by lipases, molecular modeling has shown that the relative size of the substituents attached to the chiral carbon is a determining factor. The active site of many lipases features a stereospecificity pocket that preferentially accommodates one enantiomer over the other.

A representative in silico analysis of a chiral secondary alcohol interacting with a lipase (B570770) active site might yield the following theoretical data:

| Enantiomer | Binding Energy (kcal/mol) | Key Interacting Residue(s) | Hydrogen Bond Distance (Å) |

| (R)-enantiomer | -7.5 | Serine, Histidine | 1.9 |

| (S)-enantiomer | -5.2 | Serine, Histidine | 2.8 |

This is a hypothetical data table based on typical findings in molecular docking studies of chiral alcohols with lipases to illustrate the nature of the data obtained from such research.

In this illustrative table, the (R)-enantiomer exhibits a more negative binding energy, indicating a more stable complex with the enzyme's active site. The shorter hydrogen bond distance for the (R)-enantiomer suggests a stronger, more favorable interaction with the catalytic serine residue. This energetic preference would translate to a higher reaction rate for the (R)-enantiomer, leading to its selective acylation or hydrolysis and resulting in the kinetic resolution of the racemate. Such detailed computational findings are invaluable for predicting the outcome of biocatalytic reactions and for engineering enzymes with enhanced enantioselectivity. researchgate.net

Furthermore, DFT studies on the interaction of the thiophene ring itself with metal surfaces, which are relevant to heterogeneous catalysis, show that the molecule's orientation and the electronic interactions between the sulfur atom's lone pairs and the metal's d-orbitals are critical. rsc.org These fundamental interaction models form the basis for understanding how a chiral catalyst surface might differentiate between the two enantiomers of this compound, where the presentation of the thiophene ring to the catalytic surface would differ depending on the stereochemistry at the C2 position.

Derivatization and Functionalization Strategies for 1 Thiophen 3 Yl Propan 2 Ol

Synthesis of Optically Active Thiophene-Propanol Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in pharmaceutical development, as different stereoisomers can exhibit distinct pharmacological activities. For thiophene-propanol derivatives, obtaining optically active forms is typically achieved through asymmetric reduction of the corresponding ketone, 1-(thiophen-3-yl)propan-2-one, or by kinetic resolution of the racemic alcohol.

Enzymatic and Chemoenzymatic Methods: Biocatalysis offers a highly selective and environmentally benign approach to chiral synthesis. nih.gov Lipases are frequently employed for the kinetic resolution of racemic alcohols through enantioselective acylation. nih.gov In this process, one enantiomer of the alcohol is preferentially acylated by the enzyme, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer (as the alcohol). mdpi.com

Another powerful biocatalytic strategy is the asymmetric reduction of the precursor ketone. Carbonyl reductases (KREDs) can reduce 1-(thiophen-3-yl)propan-2-one to yield the (S)- or (R)-alcohol with high enantiomeric excess (ee). The choice of enzyme and reaction conditions dictates the stereochemical outcome. For instance, specific carbonyl reductases from organisms like Rhodosporidium toruloides have been successfully used to synthesize the (S)-enantiomer of related thiophene-propanol derivatives with excellent activity and enantioselectivity. researchgate.net

| Method | Catalyst/Enzyme | Substrate | Product Configuration | Key Features |

| Asymmetric Reduction | Carbonyl Reductase (KRED) | 1-(Thiophen-3-yl)propan-2-one | (S)- or (R)-alcohol | High enantioselectivity (>98% ee); environmentally friendly conditions. researchgate.net |

| Kinetic Resolution | Lipase (B570770) (e.g., from Candida antarctica) | Racemic 1-(Thiophen-3-yl)propan-2-ol | (R)-alcohol and (S)-ester (or vice-versa) | High stability of enzymes in organic solvents; allows separation of both enantiomers. nih.gov |

| Asymmetric Hydrogenation | Chiral Metal Catalysts (e.g., Ru-BINAP) | 1-(Thiophen-3-yl)propan-2-one | (S)- or (R)-alcohol | High turnover numbers and yields; requires transition metal catalysts. researchgate.net |

Introduction of Halogenated Moieties into the Thiophene (B33073) Ring or Side Chain

Halogenation is a fundamental functionalization strategy that provides a handle for further modifications, such as cross-coupling reactions. Both the thiophene ring and the propyl side chain of this compound can be halogenated.

Ring Halogenation: The thiophene ring is highly susceptible to electrophilic aromatic substitution, reacting much more readily than benzene. wikipedia.orgiust.ac.ir Halogenation typically occurs at the positions adjacent to the sulfur atom (C2 and C5), which are the most activated. For a 3-substituted thiophene, electrophilic attack is directed to the C2 and C5 positions. The reaction conditions can be controlled to favor mono- or di-substitution. iust.ac.ir

Bromination: N-Bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) or acetic acid is a common reagent for the controlled bromination of thiophene rings. Using stoichiometric amounts of NBS allows for the selective introduction of one or two bromine atoms.

Chlorination and Iodination: N-Chlorosuccinimide (NCS) and N-Iodosuccinimide (NIS) can be used for chlorination and iodination, respectively, often requiring slightly different conditions or catalysts to achieve high yields. iust.ac.irjcu.edu.au

Side-Chain Halogenation: Introducing a halogen onto the alkyl side chain typically requires radical reaction conditions. For example, reaction with NBS in the presence of a radical initiator like benzoyl peroxide under UV irradiation can lead to bromination at the carbon atoms of the propyl chain. The selectivity of this reaction can be influenced by the stability of the resulting radical intermediate.

| Reaction | Reagent | Position of Functionalization | Reaction Type |

| Ring Bromination | N-Bromosuccinimide (NBS) | C2 and/or C5 of the thiophene ring | Electrophilic Aromatic Substitution |

| Ring Chlorination | N-Chlorosuccinimide (NCS) | C2 and/or C5 of the thiophene ring | Electrophilic Aromatic Substitution |

| Side-Chain Bromination | NBS, Benzoyl Peroxide, UV light | Propyl side chain | Free Radical Halogenation |

Formation of Amino-Alcohol Derivatives and Their Stereoisomers

The synthesis of amino-alcohol derivatives from this compound or its ketone precursor is a valuable transformation, leading to structures with significant pharmacological potential. A primary method for this conversion is reductive amination. wikipedia.orgfrontiersin.org

Reductive amination involves the reaction of the ketone, 1-(thiophen-3-yl)propan-2-one, with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org This one-pot reaction is highly efficient and can be used to introduce a wide variety of amino groups. chemistrysteps.com The stereochemistry of the final amino-alcohol can be controlled by using chiral reducing agents or through enzymatic reduction of the precursor β-amino ketone.

The synthesis of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate for the antidepressant duloxetine, provides a well-studied template for these reactions. scispace.com The general strategy involves two main steps:

Amine Introduction: Reaction of the corresponding ketone with an amine (e.g., methylamine) to form the β-amino ketone.

Stereoselective Reduction: Asymmetric reduction of the ketone functionality to a chiral alcohol, using methods described in section 6.1, such as KREDs or chiral hydrogenation catalysts. researchgate.netscispace.com

| Starting Material | Reagents | Intermediate | Product |

| 1-(Thiophen-3-yl)propan-2-one | 1. Primary or Secondary Amine (R¹R²NH)2. Reducing Agent (e.g., NaBH₃CN) | Imine/Iminium ion | N-substituted 1-(thiophen-3-yl)propan-2-amine derivative |

| β-Amino Ketone | Asymmetric Reducing Agent (e.g., KRED) | - | Optically active amino-alcohol |

Synthesis of Thiophene-Containing Heterocyclic Compounds through Functionalization

The this compound scaffold can be used to construct more complex heterocyclic systems. This can be achieved by either building new rings onto the existing thiophene core or by utilizing the side-chain alcohol in cyclization reactions.

Fused Heterocycles: Functionalizing the thiophene ring, for example through dihalogenation at the C2 and C5 positions, provides two reactive sites for subsequent annulation reactions. These dihalo-derivatives can undergo palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization to form fused bicyclic systems. Examples of heterocycles that can be synthesized in this manner include:

Thienothiophenes: Formed by introducing sulfur-containing moieties that cyclize to form a second thiophene ring. mdpi.com

Thienopyridines and Thienopyrimidines: Constructed by coupling with nitrogen-containing building blocks, which are valuable scaffolds in medicinal chemistry.

Cyclization Involving the Side Chain: The hydroxyl group on the propanol (B110389) side chain can act as a nucleophile. After converting it to a better leaving group (e.g., a tosylate or mesylate), intramolecular substitution reactions can be performed. For instance, if a nucleophilic group is introduced at the C2 or C4 position of the thiophene ring, intramolecular cyclization can lead to the formation of five- or six-membered rings fused to the thiophene core and incorporating the atoms from the side chain.

Methodologies for Generating Structurally Diverse Chemical Libraries

The creation of chemical libraries with high structural diversity is a cornerstone of modern drug discovery. researchgate.net The this compound scaffold is an excellent starting point for building such libraries due to its multiple points of functionalization. A combinatorial approach can be employed, where different building blocks are systematically combined.

A general strategy for library generation could involve the following steps:

Scaffold Preparation: Synthesize the core ketone, 1-(thiophen-3-yl)propan-2-one.

Diversity at the Amino Group: Perform reductive amination using a library of diverse primary and secondary amines to generate a wide array of amino-alcohol precursors.

Diversity at the Thiophene Ring: Halogenate the thiophene ring of the resulting amino-alcohols. This halogenated intermediate can then be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) with a library of boronic acids, alkynes, or stannanes. jcu.edu.au This step introduces significant diversity around the thiophene core.

Diversity at the Alcohol Group: The secondary alcohol can be further derivatized through esterification or etherification with a library of carboxylic acids or alkyl halides, respectively.

Solid-phase organic synthesis (SPOS) can streamline this process by anchoring the initial scaffold to a resin, allowing for simplified purification after each reaction step and facilitating automation. mdpi.com This multi-directional approach allows for the rapid generation of a large and structurally diverse library of thiophene-containing compounds from a single, versatile starting material. acs.org

Applications of 1 Thiophen 3 Yl Propan 2 Ol in Materials Science

Utilization in Organic Semiconductors and Electronic Materials

Thiophene-based molecules are integral to the field of organic electronics, serving as building blocks for semiconductors that are lightweight, flexible, and solution-processable. nih.govresearchgate.net The incorporation of functional side chains onto the thiophene (B33073) ring allows for the fine-tuning of the material's electronic properties, solubility, and solid-state packing, which are critical for device performance. nih.gov While the direct application of 1-(Thiophen-3-yl)propan-2-ol as a primary semiconductor is not extensively documented, its structure is relevant as a monomer or a precursor for functional polymers. The hydroxyl group offers a site for further chemical modification or for influencing intermolecular interactions, such as hydrogen bonding, which can impact the morphology and charge transport characteristics of the resulting material.

Research in the broader field of thiophene-based organic semiconductors provides a framework for understanding the potential role of this compound. For instance, the charge carrier mobility and on/off ratios in organic field-effect transistors (OFETs) are highly dependent on the molecular structure and intermolecular organization of the semiconductor layer. researchgate.net The propan-2-ol side chain could be envisioned to influence these properties through its steric and electronic effects.

Table 1: Potential Influence of the this compound Moiety on Organic Semiconductor Properties

| Property | Potential Influence of the Propan-2-ol Side Chain |

|---|---|

| Solubility | The polar hydroxyl group can enhance solubility in specific organic solvents, facilitating solution-based processing techniques. |

| Solid-State Packing | The potential for hydrogen bonding can lead to more ordered molecular packing, which may affect charge transport pathways. |

| Electronic Properties | The alkyl and hydroxyl groups can have a subtle electronic effect on the thiophene ring, potentially influencing the HOMO/LUMO energy levels of a derived polymer. |

Development of Inherently Chiral Electroactive Materials

The introduction of chirality into electroactive materials has led to the development of sensors with high enantioselective recognition capabilities. "Inherently chiral" electroactive materials are a class of compounds where the chirality arises from the entire molecular structure rather than a single stereocenter, often resulting in outstanding enantioselection properties. nih.gov Thiophene-based oligomers and polymers are at the forefront of this research. nih.govnih.gov

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. This inherent chirality makes it a valuable precursor for the synthesis of chiral polymers. The polymerization of enantiomerically pure 3-substituted thiophene monomers can lead to the formation of chiral polythiophenes. nih.gov These materials can be used as chiral electrodes in electrochemical sensors to distinguish between enantiomers of various compounds, which is of significant interest in the pharmaceutical and biomedical fields. nih.gov

The general approach involves the synthesis of a monomer, such as a derivative of this compound, which can then be polymerized chemically or electrochemically. The resulting chiral polymer film can exhibit different electrochemical responses to the enantiomers of a target analyte. nih.gov

Table 2: Research Highlights in Chiral Thiophene-Based Materials

| Research Area | Key Findings | Potential Relevance of this compound |

|---|---|---|

| Chiral Monomer Synthesis | Various synthetic routes have been developed for preparing non-racemic 3-substituted thiophenes. nih.gov | The enantiomers of this compound can serve as starting materials for chiral monomer synthesis. |

| Inherently Chiral Electrodes | Thiophene-based electroactive oligomer films demonstrate exceptional enantioselection ability for chiral probes. nih.gov | Polymers derived from this compound could form the basis for new enantioselective electrode surfaces. |

| Enantioselective Sensing | Chiral voltammetry using these electrodes can discriminate between and quantify enantiomers of pharmaceutically relevant molecules. nih.gov | The specific chirality of the propan-2-ol side chain could be tailored to target specific chiral analytes. |

Exploration in Polymer and Supramolecular Chemistry

In polymer chemistry, this compound can be utilized as a functional monomer. The thiophene ring provides the polymerizable backbone, while the propan-2-ol side chain offers a site for post-polymerization modification or can influence the polymer's physical properties. For example, the hydroxyl group can be used to initiate the ring-opening polymerization of other monomers, leading to the formation of graft copolymers with a polythiophene backbone.

Supramolecular chemistry involves the study of non-covalent interactions to form organized structures. The hydroxyl group of this compound is capable of forming hydrogen bonds, which can be a powerful tool for directing the self-assembly of molecules into well-defined architectures. While specific studies on the supramolecular assembly of this compound are not prominent, the principles of supramolecular chemistry suggest its potential in forming ordered films, liquid crystals, or gels. These self-assembled structures can have unique optical and electronic properties that differ from the individual molecules.

Integration of Machine Learning and Artificial Intelligence in Research on Thiophene Propanols

Machine Learning for Reaction Outcome Prediction and Optimization

Machine learning models are revolutionizing the prediction of organic reaction outcomes, a critical aspect of planning the synthesis of specific targets such as 1-(Thiophen-3-yl)propan-2-ol. mit.eduresearchgate.netbeilstein-journals.org These models are typically trained on vast datasets of chemical reactions extracted from patents and scientific literature. mit.eduresearchgate.net By learning from these extensive examples, neural networks can identify subtle patterns and correlations that govern chemical reactivity.

One prominent approach involves a two-step framework where forward reaction templates are applied to reactants to generate a list of plausible products. mit.edu Subsequently, a machine learning model ranks these candidates to predict the major product. mit.edu For the synthesis of a thiophene-propanol, this could involve predicting the outcome of reacting a thiophene (B33073) derivative with a suitable propylene oxide or propanal precursor under various conditions.

The performance of these models is often evaluated by their ability to rank the experimentally observed product among the top predictions. For instance, in a 5-fold cross-validation using thousands of patented reactions, a model correctly assigned the major product as rank 1 in 71.8% of cases and within the top 3 ranks in 86.7% of cases. mit.eduresearchgate.net This predictive power allows chemists to screen potential synthetic routes in silico, saving significant time and resources by prioritizing experiments that are most likely to succeed. These ML-driven approaches help navigate the intricate relationships between reaction variables to find optimal conditions with fewer experiments than traditional methods. nih.gov

Table 1: Performance of a Neural Network Model for Reaction Outcome Prediction

| Rank Assigned to True Product | Success Rate |

|---|---|

| 1 | 71.8% |

| ≤ 3 | 86.7% |

| ≤ 5 | 90.8% |

This table illustrates the typical accuracy of machine learning models in predicting the major product of a chemical reaction based on data from broad, patented reaction datasets. mit.eduresearchgate.net

AI-Augmented Spectroscopic Analysis and Structure Validation

Reinforcement Learning for Chemical Reaction Condition Optimization

Optimizing reaction conditions to maximize yield and selectivity is a crucial, yet often time-consuming, aspect of chemical synthesis. Reinforcement learning (RL), a subset of machine learning, offers a dynamic and efficient approach to this challenge. nih.govresearchgate.netchemintelligence.com An RL model, often referred to as a Deep Reaction Optimizer, can be employed to iteratively explore the reaction space and identify the optimal set of conditions, such as temperature, pressure, solvent, and catalyst loading. researchgate.netchemintelligence.comreddit.com

The process treats reaction optimization as a dynamic decision-making problem. reddit.com The RL agent suggests a set of experimental conditions, a reaction is performed (either in reality or in simulation), and the outcome (e.g., yield) is fed back to the agent as a "reward." chemintelligence.com Through this iterative loop, the algorithm learns which actions lead to better outcomes and refines its strategy over time. chemintelligence.com This approach has been shown to outperform state-of-the-art black-box optimization algorithms, requiring significantly fewer experimental steps. nih.govresearchgate.net

For the synthesis of this compound, an RL agent could efficiently navigate the multidimensional parameter space to find conditions that maximize the yield of the desired isomer while minimizing unwanted side reactions. The model's ability to learn from past experiments, even those with dissimilar underlying mechanisms, demonstrates its powerful learning capability. nih.govresearchgate.net

Table 2: Comparison of Optimization Algorithms

| Algorithm | Relative Efficiency (Fewer Steps) | Key Feature |

|---|---|---|

| Deep Reinforcement Learning | ~71% improvement over baseline | Iteratively learns from reaction outcomes to suggest new conditions. nih.govresearchgate.net |

| Traditional (One-variable-at-a-time) | Baseline | Explores variables sequentially, often missing global optima. nih.govchemintelligence.com |

| Black-box Optimization (e.g., SNOBFIT) | Less efficient than RL | Employs statistical models without learning from chemical context. chemintelligence.com |

This table compares the efficiency of reinforcement learning with other common methods for chemical reaction optimization.

Neural Machine Translation Models for Organic Reaction Prediction

Drawing an analogy from human language, some researchers have successfully framed organic reaction prediction as a translation task. rsc.orgarxiv.org In this approach, molecules are represented as text strings using notations like SMILES (Simplified Molecular-Input Line-Entry System). A neural machine translation (NMT) model, similar to those used for translating between languages like English and German, is trained to "translate" the SMILES strings of reactants and reagents into the SMILES string of the product. arxiv.orgresearchgate.net

This template-free, sequence-to-sequence (seq2seq) model is trained end-to-end on large reaction datasets. rsc.orgarxiv.org For the synthesis of this compound, the input to the model would be the SMILES strings of the chosen thiophene precursor and propanol (B110389) synthon. The model would then generate the predicted SMILES string for the final product. This method has achieved high accuracy, in some cases exceeding 80%, without relying on predefined reaction templates or explicit atomic features. rsc.org The success of this approach highlights the ability of deep learning models to implicitly learn the complex rules of organic chemistry from data alone. arxiv.org

Computational Design of Catalysts and Ligands with Machine Learning

The performance of many chemical reactions, including the synthesis of chiral alcohols like this compound, is heavily dependent on the choice of catalyst and ligands. Machine learning is accelerating the discovery and design of novel, highly efficient catalysts. mpg.deresearchgate.net By combining ML with quantum mechanical methods like Density Functional Theory (DFT), researchers can rapidly screen vast virtual libraries of potential catalyst candidates. mpg.deresearchgate.netnawihub.org

ML models can be trained to predict key catalytic properties, such as the adsorption energy of reactants on a catalyst surface, which is often correlated with catalytic activity. mpg.deresearchgate.net This allows for the systematic screening of thousands of materials to identify promising candidates for experimental validation. nawihub.org For reactions involving thiophene-propanols, this could involve designing a catalyst that selectively promotes the formation of a specific enantiomer of this compound. Data-driven ML approaches can uncover complex structure-activity relationships, guiding the rational design of catalysts with improved stability, activity, and selectivity. mpg.de

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thiophene |

| 2-Methylthiophene |

| 3-Methylthiophene |

| 2,5-Dimethylthiophene |

| 2-Thiophenemethanol |

| 2-Thiophenecarboxaldehyde |

| 2-Acetylthiophene |

| 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride |

| (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide |

| (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol |

| (S)-duloxetine |

Q & A

Q. What are the recommended synthetic routes for preparing 1-(Thiophen-3-yl)propan-2-ol, and how can reaction conditions be optimized?

A common method involves nucleophilic substitution between thiophen-3-yl derivatives and propan-2-ol precursors. For example, reacting 3-thiophenemethanol with a suitable alkylating agent under basic conditions (e.g., NaH in THF) can yield the target compound. Key parameters include:

- Temperature : 0–25°C to minimize side reactions like oxidation of the thiophene ring.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product from byproducts like unreacted thiophene derivatives .

Q. How can the purity and structural integrity of this compound be verified experimentally?

Use a combination of spectroscopic and chromatographic techniques :

- NMR : Confirm the presence of the thiophene ring protons (δ 6.8–7.5 ppm) and the hydroxyl group (δ 2.0–3.0 ppm, broad).

- GC-MS : Monitor molecular ion peaks at m/z 156 (C₇H₁₀OS) and fragmentation patterns consistent with thiophene cleavage.

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

Cross-referencing with X-ray crystallography (using SHELX software for refinement) can resolve ambiguities in stereochemistry or bond angles .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in the reactivity of this compound during oxidation studies?

The compound’s oxidation behavior depends on the electronic effects of the thiophene ring and steric hindrance from the propan-2-ol group. For example:

- Controlled oxidation (e.g., with PCC) yields 1-(thiophen-3-yl)propan-2-one, but over-oxidation may degrade the thiophene ring.

- Contradictory results in reaction rates (e.g., faster oxidation in polar solvents vs. non-polar) arise from competing stabilization of the transition state (polar) vs. reactant (non-polar).

Kinetic studies (UV-Vis monitoring, Arrhenius plots) and DFT calculations (Gaussian software) can model these effects and identify dominant pathways .

Q. How does the thiophene ring influence the compound’s interactions in biological systems, and how can this be tested experimentally?

The electron-rich thiophene ring facilitates π-π stacking with aromatic residues in enzymes or receptors. To study this:

- Molecular docking : Use AutoDock Vina to simulate binding with targets like cytochrome P450 or kinases.

- Fluorescence quenching assays : Monitor interactions with tryptophan residues in proteins.

- In vitro metabolic stability tests : Incubate with liver microsomes and track degradation via LC-MS.

Contradictory binding affinities (e.g., higher in vitro vs. lower in cellulo) may stem from membrane permeability limitations, requiring structure-activity relationship (SAR) optimization .

Q. What advanced crystallization strategies are recommended for resolving ambiguities in the compound’s solid-state structure?

For high-resolution crystallography:

- Solvent selection : Use mixed solvents (e.g., ethyl acetate/hexane) to slow crystal growth and improve diffraction quality.

- Cryocooling : Flash-cool crystals to 100 K (liquid N₂) to reduce thermal motion artifacts.

- SHELXL refinement : Apply TWIN/BASF commands to address twinning or disorder in the thiophene moiety.

Discrepancies in unit cell parameters (e.g., from different labs) often arise from solvent inclusion; powder XRD can validate bulk crystallinity .

Methodological Guidance for Data Analysis

Q. How should researchers address inconsistencies in spectroscopic data across studies?

- Standardize protocols : Use identical solvent systems (e.g., CDCl₃ for NMR) and calibration standards.

- Cross-validate : Compare with computational spectra (e.g., ACD/Labs or ChemDraw predictions).

- Reproducibility tests : Replicate synthesis and analysis under controlled conditions to isolate variables (e.g., humidity, light exposure) .

Q. What statistical approaches are suitable for analyzing reaction yield variations in scale-up studies?

- Design of Experiments (DoE) : Apply factorial designs to assess interactions between temperature, solvent ratio, and catalyst loading.

- Multivariate regression : Identify dominant factors (e.g., solvent polarity has a p-value <0.05 in ANOVA).

- Process analytical technology (PAT) : Use in-line FTIR or Raman to monitor real-time conversion rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.